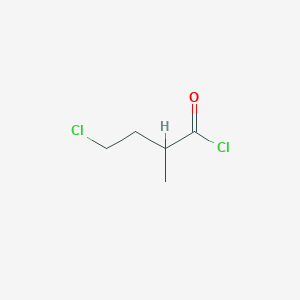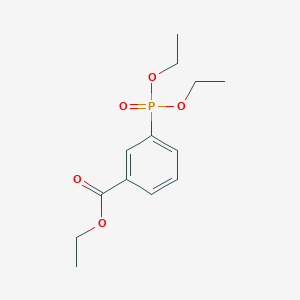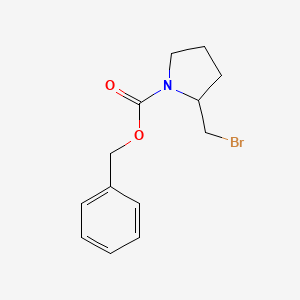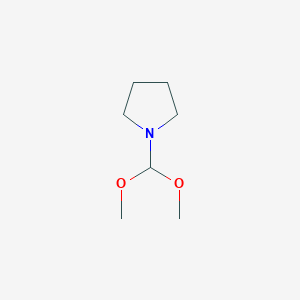
4-氯-2-甲基丁酰氯
描述
4-Chloro-2-methylbutanoyl Chloride is a chemical compound with the CAS Number: 51708-72-6 . It has a molecular weight of 155.02 and its IUPAC name is 4-chloro-2-methylbutanoyl chloride . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 4-Chloro-2-methylbutanoyl Chloride can be achieved through several methods. One such method involves the chlorination of gamma-butyrolactone in the presence of inorganic or organic solvents, under the function of an organic amine catalyst at a temperature of 50-180°C .Molecular Structure Analysis
The InChI code for 4-Chloro-2-methylbutanoyl Chloride is 1S/C5H8Cl2O/c1-4(2-3-6)5(7)8/h4H,2-3H2,1H3 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
4-Chloro-2-methylbutanoyl Chloride is a liquid at room temperature . It has a molecular weight of 155.02 .科学研究应用
1. 化学反应和电离研究
4-氯-2-甲基丁酰氯已经成为各种化学反应和电离过程研究的对象。Farcasiu、Miller和Sharma(1990)的研究集中在4-氯-3-甲基丁酰离子的电离中的重排和环化。这项研究突出了初级烷基酰二阳离子的形成以及涉及甲基和氢转移的后续反应(Farcasiu, Miller, & Sharma, 1990)。
2. 杀虫剂合成
在农业领域,4-氯-2-甲基丁酰氯已被用于合成新的杀虫剂。Rong(2008)使用这种化学物质合成了两种新化合物,在初步生物测定中展示了显著的杀螨活性(Rong, 2008)。
3. 聚合过程研究
这种化合物在聚合过程研究中也具有重要意义。Puskas和Lanzendörfer(1998)研究了TiCl4在异丁烯活性聚合中的反应顺序,使用了4-氯-2-甲基丁酰氯的衍生物作为研究的一部分(Puskas & Lanzendörfer, 1998)。
4. 用于合成药物中间体
4-氯-2-甲基丁酰氯也用于合成药物中间体。例如,Zhang等人(2009)在合成甲基2-羟基-4-酮-4-(取代苯基)丁酸酯的过程中使用了它,这是合成生物活性化合物包括ACE抑制剂的重要中间体(Zhang, Khan, Gong, & Lee, 2009)。
5. 分析化学和色谱
在分析化学中,4-氯-2-甲基丁酰氯在色谱研究中发挥作用。De Marco等人(1989)报告了一种用于测定4-氨基-1-羟基丁烷-1,1-二膦酸单钠盐三水合物的高效液相色谱分析方法,其中该化合物的衍生物被用作分析过程的一部分(De Marco, Biffar, Reed, & Brooks, 1989)
安全和危害
作用机制
Target of Action
4-Chloro-2-methylbutanoyl Chloride is a chemical compound that primarily targets the benzylic position in organic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, and it plays a crucial role in various chemical reactions .
Mode of Action
The compound interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) replaces a group in another molecule . The compound can participate in both SN1 and SN2 reactions, depending on the nature of the substrate . In SN1 reactions, the reaction proceeds via a carbocation intermediate, while in SN2 reactions, the reaction occurs in a single step .
Biochemical Pathways
For instance, it may participate in the synthesis of complex organic molecules, where it can act as an electrophile, accepting electrons from nucleophiles .
Result of Action
The molecular and cellular effects of 4-Chloro-2-methylbutanoyl Chloride’s action depend on the specific biochemical context. In general, its reactivity allows it to participate in various chemical reactions, potentially leading to the synthesis of new compounds or the modification of existing ones .
Action Environment
The action, efficacy, and stability of 4-Chloro-2-methylbutanoyl Chloride can be influenced by various environmental factors. For instance, the presence of other reactive species can affect its reactivity. Additionally, factors such as temperature, pH, and solvent can also influence its stability and reactivity .
属性
IUPAC Name |
4-chloro-2-methylbutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O/c1-4(2-3-6)5(7)8/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXFUBMDMUVZKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548959 | |
| Record name | 4-Chloro-2-methylbutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylbutanoyl Chloride | |
CAS RN |
51708-72-6 | |
| Record name | 4-Chloro-2-methylbutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-methylbutanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1,7-Diazaspiro[4.5]decan-6-one](/img/structure/B1626155.png)







![1-Chloro-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B1626171.png)